![molecular formula C18H11Cl2N3O4 B2980805 2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N-(4-chlorophenyl)-2-oxoacetamide CAS No. 860610-36-2](/img/structure/B2980805.png)
2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N-(4-chlorophenyl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(2-Chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N-(4-chlorophenyl)-2-oxoacetamide, also known as CNP, is a synthetic compound that has been studied for its potential applications in scientific research. CNP is a small molecule that has been used in laboratory experiments to study a variety of biochemical and physiological effects. It has been used to study the effects of oxidative stress, as well as the effects of certain drugs on cellular function. CNP has also been used to study the effects of certain proteins and hormones on cell signaling pathways.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N-(4-chlorophenyl)-2-oxoacetamide' involves the synthesis of the pyrrole ring, followed by the introduction of the nitro and chloro substituents, and finally the formation of the amide bond.
Starting Materials
4-chloroaniline, 2-chloro-4-nitrobenzaldehyde, ethyl acetoacetate, ammonium acetate, acetic acid, sodium hydroxide, acetic anhydride, phosphorus pentoxide, thionyl chloride
Reaction
Step 1: Synthesis of 2-chloro-4-nitrophenyl-1H-pyrrole, a. Dissolve 4-chloroaniline in acetic acid and add ammonium acetate., b. Heat the mixture to 150°C and add 2-chloro-4-nitrobenzaldehyde., c. Continue heating for 4 hours and then cool the mixture to room temperature., d. Collect the precipitate by filtration and wash with water and ethanol., Step 2: Synthesis of 2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N-(4-chlorophenyl)-2-oxoacetamide, a. Dissolve the pyrrole product from step 1 in acetic anhydride and add phosphorus pentoxide., b. Heat the mixture to 100°C for 2 hours and then cool to room temperature., c. Add thionyl chloride dropwise and heat the mixture to 80°C for 1 hour., d. Cool the mixture to room temperature and add ethyl acetoacetate., e. Heat the mixture to 100°C for 4 hours and then cool to room temperature., f. Add sodium hydroxide solution and extract the product with ethyl acetate., g. Dry the organic layer with sodium sulfate and evaporate the solvent., h. Purify the product by column chromatography using a mixture of hexane and ethyl acetate as the eluent.
Wirkmechanismus
2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N-(4-chlorophenyl)-2-oxoacetamide is believed to act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage to cells. It may also act as a modulator of cell signaling pathways, affecting the activity of certain proteins and hormones.
Biochemische Und Physiologische Effekte
2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N-(4-chlorophenyl)-2-oxoacetamide has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, it has been shown to reduce oxidative stress and protect cells from oxidative damage. It has also been shown to modulate the activity of certain proteins and hormones, and to affect gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N-(4-chlorophenyl)-2-oxoacetamide has several advantages for laboratory experiments. It is a small molecule, making it easy to synthesize and use in laboratory experiments. It is also relatively inexpensive, making it an economical choice for laboratory experiments. However, 2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N-(4-chlorophenyl)-2-oxoacetamide may be toxic to certain cells, and it may interact with certain drugs, so caution should be used when using 2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N-(4-chlorophenyl)-2-oxoacetamide in laboratory experiments.
Zukünftige Richtungen
The potential applications of 2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N-(4-chlorophenyl)-2-oxoacetamide are vast. It could be used to study the effects of oxidative stress on cells, as well as the effects of certain drugs on cellular function. It could also be used to study the effects of certain proteins and hormones on cell signaling pathways. It could also be used to study the effects of certain drugs on gene expression. Additionally, 2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N-(4-chlorophenyl)-2-oxoacetamide could be used to develop new drugs and therapies for a variety of conditions.
Wissenschaftliche Forschungsanwendungen
2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N-(4-chlorophenyl)-2-oxoacetamide has been used in a variety of scientific research applications. It has been used to study the effects of oxidative stress on cells, as well as the effects of certain drugs on cellular function. 2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N-(4-chlorophenyl)-2-oxoacetamide has also been used to study the effects of certain proteins and hormones on cell signaling pathways. It has also been used to study the effects of certain drugs on gene expression.
Eigenschaften
IUPAC Name |
2-[1-(2-chloro-4-nitrophenyl)pyrrol-2-yl]-N-(4-chlorophenyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3O4/c19-11-3-5-12(6-4-11)21-18(25)17(24)16-2-1-9-22(16)15-8-7-13(23(26)27)10-14(15)20/h1-10H,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHNMONTDWVLEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)C(=O)NC2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N-(4-chlorophenyl)-2-oxoacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,6-difluorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2980722.png)
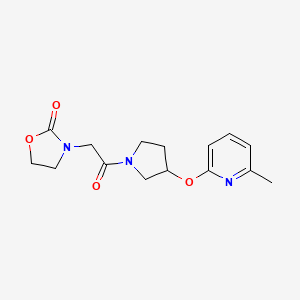
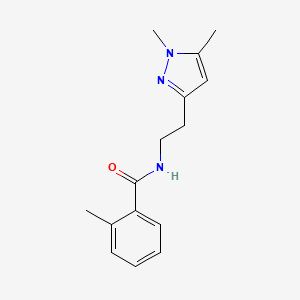
![2-Chloro-N-[(2,5-dimethylfuran-3-yl)methyl]-N-(4-methoxycyclohexyl)acetamide](/img/structure/B2980728.png)

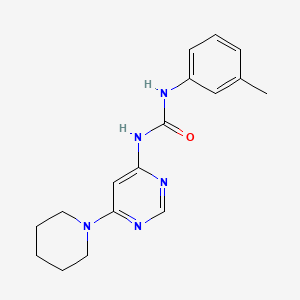
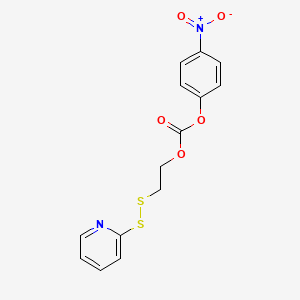
![3-(3,4-dimethylbenzyl)-1-(2-oxo-2-(piperidin-1-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
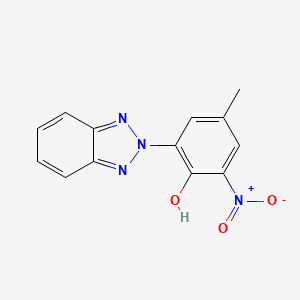
![(2S,4S)-4-(Cyclobutylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2980740.png)
![N-(3,4-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2980741.png)
![3,4,5,6-tetrachloro-N-[2-(4-fluorophenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2980742.png)

![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-nitrobenzenesulfonamide](/img/structure/B2980745.png)